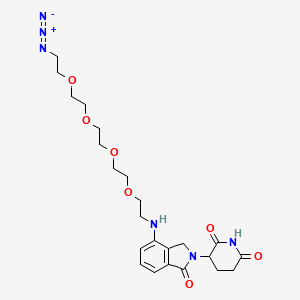

Lenalidomide-PEG4-C2-azide

説明

特性

分子式 |

C23H32N6O7 |

|---|---|

分子量 |

504.5 g/mol |

IUPAC名 |

3-[7-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C23H32N6O7/c24-28-26-7-9-34-11-13-36-15-14-35-12-10-33-8-6-25-19-3-1-2-17-18(19)16-29(23(17)32)20-4-5-21(30)27-22(20)31/h1-3,20,25H,4-16H2,(H,27,30,31) |

InChIキー |

JVIFCFODODZOHZ-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCN=[N+]=[N-] |

製品の起源 |

United States |

Synthesis and Functional Chemical Biology of Lenalidomide Peg4 C2 Azide

Synthetic Methodologies for Constructing Functionalized Lenalidomide (B1683929) Conjugates

The construction of functionalized lenalidomide conjugates, such as Lenalidomide-PEG4-C2-azide, is a key step in the development of PROTACs. Lenalidomide acts as a ligand for the E3 ligase Cereblon (CRBN), recruiting it to the POI for ubiquitination and subsequent degradation. oup.comresearchgate.net The synthesis of these conjugates involves the strategic attachment of a linker to the lenalidomide scaffold, often at the 4- or 5-position of the isoindolinone ring, to allow for further chemical modification. researchgate.netnih.gov

One common approach involves the use of lenalidomide derivatives that have been modified to include a reactive handle. For instance, a chemoselective alkylation of lenalidomide with different halides can be achieved using an organic base like N,N-Diisopropylethylamine (DIPEA). nih.gov This method provides a versatile platform for introducing a variety of functional groups and linkers. The synthesis of lenalidomide itself can be achieved through various routes, often involving the cyclization of a glutamine derivative with a substituted methyl benzoate. google.comgoogle.com

Strategic Incorporation of Polyethylene (B3416737) Glycol (PEG) Linkers in Degrader Design

Polyethylene glycol (PEG) chains are among the most frequently used linkers in PROTAC design due to several advantageous properties. nih.govbiochempeg.com Their inclusion can significantly impact the physicochemical properties of the PROTAC, such as solubility and cell permeability. biochempeg.comexplorationpub.com The flexibility and defined length of PEG linkers allow for systematic optimization of the distance between the E3 ligase and the POI, which is a critical factor for efficient ternary complex formation and subsequent degradation. nih.govnih.gov

The length of the PEG linker can influence the degradation selectivity and potency of the PROTAC. nih.gov For example, in some cases, longer PEG linkers have been shown to shift degradation selectivity towards one protein over another. nih.gov Furthermore, the incorporation of PEG motifs can be achieved through robust chemical methods, allowing for the facile assembly of PROTAC libraries with varying linker lengths. nih.govbiochempeg.com This modularity is essential for the empirical optimization of degrader efficacy.

Regioselective Azide (B81097) Functionalization for Bioorthogonal Reactivity

The introduction of an azide group onto the lenalidomide-linker construct provides a powerful tool for bioorthogonal chemistry. acs.orgnih.gov The azide group is small, stable, and generally non-reactive within a biological context, making it an ideal chemical handle for selective conjugation. acs.orgacs.org The synthesis of azide-functionalized lenalidomide conjugates, such as this compound, positions this reactive group at the terminus of the PEG linker. tenovapharma.comtocris.comrndsystems.comtenovapharma.com

This functionalization allows for the subsequent attachment of a POI ligand that has been modified with a complementary reactive group, most commonly an alkyne. medchemexpress.comresearchgate.net This "click chemistry" approach offers a highly efficient and specific method for constructing the final PROTAC molecule. researchgate.netnih.gov The regioselective nature of the azide functionalization ensures that the conjugation occurs at a defined position, preserving the binding affinities of both the lenalidomide and the POI ligand. explorationpub.com

Advanced Applications in Click Chemistry Paradigms

The azide functionality of this compound makes it a versatile building block for various click chemistry reactions, enabling the efficient and specific conjugation to POI ligands. medchemexpress.com Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for the assembly of complex molecules like PROTACs. nih.govnih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Conjugation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and a primary application for azide-functionalized molecules like this compound. acs.orgnih.gov This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov

Exploration of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Protein Modification

While CuAAC is a powerful tool, the potential toxicity of the copper catalyst can be a concern in cellular and in vivo applications. acs.org Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a copper-free alternative for conjugating azides and alkynes. nih.govmagtech.com.cn SPAAC utilizes a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst. rsc.org The driving force for this reaction is the release of ring strain in the cyclooctyne. magtech.com.cn

SPAAC has been successfully employed for protein modification and bioconjugation in living systems. nih.govnih.gov In the context of PROTAC synthesis, a POI ligand could be functionalized with a strained alkyne and then reacted with this compound to form the final degrader molecule. This approach avoids the potential complications associated with copper catalysis and is particularly valuable for applications where biocompatibility is paramount. rsc.org

Rational Design and Optimization of Linker Architectures in PROTAC Development

The linker connecting the E3 ligase ligand and the POI ligand is not merely a passive spacer but plays a critical role in the efficacy of a PROTAC. nih.govnih.gov The rational design and optimization of the linker architecture are therefore essential for developing potent and selective degraders. explorationpub.comresearchgate.net Key parameters that are considered include the linker's length, composition, rigidity, and attachment points. nih.gov

The length of the linker is a crucial determinant of ternary complex formation. A linker that is too short may lead to steric clashes between the E3 ligase and the POI, preventing their simultaneous binding. nih.govresearchgate.net Conversely, a linker that is too long might not effectively bring the two proteins into proximity for efficient ubiquitination. researchgate.net The composition of the linker, such as the inclusion of PEG units or more rigid heterocyclic structures, can influence the PROTAC's solubility, permeability, and conformational flexibility. researchgate.netacs.orgspirochem.com The optimization of linker architecture is often an empirical process, requiring the synthesis and evaluation of a library of PROTACs with systematic variations in the linker. Computational modeling is also emerging as a valuable tool to guide rational linker design. nih.gov

Systematic Evaluation of PEG Chain Length and Flexibility on Ternary Complex Formation

The linker in a PROTAC is far more than a simple tether; its length and flexibility are crucial for optimizing the geometry and stability of the ternary complex. precisepeg.comnih.gov Polyethylene glycol (PEG) chains are frequently used due to their hydrophilicity, which improves solubility, and their inherent flexibility. precisepeg.comnih.gov This flexibility allows the two ends of the PROTAC to adopt multiple spatial orientations, increasing the probability of forming a productive ternary complex that leads to ubiquitination and degradation. researchgate.net

Systematic studies that vary the number of PEG units have demonstrated that linker length is a critical parameter for degradation potency. nih.gov

Optimal Length is Target-Dependent: There is no universal optimal linker length. For PROTACs targeting TANK-binding kinase 1 (TBK1), molecules with linkers shorter than 12 atoms showed no significant activity, whereas those with longer linkers were effective degraders. nih.gov Conversely, for degrading the E3 ligase CRBN itself using a homo-PROTAC, a short 8-atom linker was found to be optimal. nih.gov

Impact on Ternary Complex Stability: The linker must be long enough to prevent steric clashes between the target protein and the E3 ligase, which would inhibit complex formation. nih.gov However, an excessively long or flexible linker can lead to a dynamic and unstable ternary complex, which may be detrimental to the efficiency of ubiquitin transfer. researchgate.net For instance, molecular dynamics simulations of the MZ1 PROTAC, which contains a three-PEG linker, revealed significant flexibility. researchgate.net This suggests that while flexibility is necessary, excessive dynamism can reduce the probability of successful ubiquitination. researchgate.net

Cooperative Binding: Flexible PEG linkers can contribute directly to the stability of the ternary complex through favorable interactions. nih.gov In the case of PROTACs targeting the BRD4 bromodomain, PEG linkers were shown to make important van der Waals contacts that help stabilize the complex. nih.gov

Research has shown a direct correlation between linker length and the degradation of specific targets. In one study targeting the Estrogen Receptor α (ERα), a PROTAC with a 16-atom linker was found to be significantly more potent at degrading the target than a version with a 12-atom linker, even though both had similar binding affinities. nih.gov This highlights that linker length directly influences the catalytic efficiency of the degradation process beyond simple binding.

Table 1: Effect of PEG Linker Length on Protein Degradation

| Target Protein | Linker Length/Type | Observation | Reference |

|---|---|---|---|

| ERα | 12-atom PEG linker | Similar binding affinity to 16-atom version | nih.gov |

| ERα | 16-atom PEG linker | Significantly more potent degradation than 12-atom version | nih.gov |

| CRBN (homo-PROTAC) | 8-atom PEG linker | Optimal length for CRBN degradation | nih.gov |

| TBK1 | <12 atoms | No apparent degradation activity | nih.gov |

Investigation of Diverse Linker Chemistries Beyond PEG for Modulating PROTAC Efficacy

While PEG linkers are widely used, their potential drawbacks, such as reduced metabolic stability, have prompted investigations into alternative linker chemistries. precisepeg.com The choice of linker chemistry affects not only degradation efficacy but also crucial drug-like properties such as cell permeability and pharmacokinetics. researchgate.net

Alkyl Chains: Simple alkyl chains are a common alternative to PEGs. They offer flexibility and are synthetically accessible, but their hydrophobicity can limit the PROTAC's aqueous solubility. precisepeg.com

Rigid Linkers: Introducing rigid structural elements can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, reducing the entropic penalty of binding. precisepeg.comresearchgate.net This can lead to more stable complexes and improved degradation efficiency. researchgate.net

Triazole-Containing Linkers: Often formed via "click chemistry," the triazole moiety is metabolically stable and can serve as a rigid spacer. precisepeg.comnih.gov In studies of PROTACs for cyclin-dependent kinase 9 (CDK9), a triazole-based linker was more effective than a simple alkane chain. nih.gov

Cycloalkane-Based Linkers: Incorporating rings like piperazine (B1678402) or piperidine (B6355638) can enhance rigidity, metabolic stability, and water solubility. precisepeg.comresearchgate.net These structures help the PROTAC maintain its structural integrity, leading to better pharmacokinetic properties. precisepeg.com

Aromatic Linkers: Phenyl rings provide planarity and rigidity. precisepeg.com They can also participate in favorable π-π stacking interactions with amino acid residues on the protein surfaces, further stabilizing the ternary complex. precisepeg.comnih.gov

Linker-Free PROTACs: In a novel approach, researchers have demonstrated that the linker may not always be a required component. researchgate.netresearchgate.net By using single amino acids as the joining element, a "linker-free" PROTAC named Pro-BA was developed. It showed superior efficacy in degrading its target, EML4-ALK, compared to its counterparts that contained traditional PEG linkers, suggesting it induced a stronger interaction between the target and the E3 ligase. researchgate.net

Table 2: Comparison of Different Linker Chemistries in PROTACs

| Linker Type | Key Characteristics | Advantages | Potential Disadvantages | Reference |

|---|---|---|---|---|

| PEG-based | Flexible, hydrophilic | Enhances solubility, biocompatible | Reduced metabolic stability, synthetic complexity | precisepeg.com |

| Alkyl-based | Flexible, hydrophobic | Synthetically accessible, stable | Can limit aqueous solubility | precisepeg.com |

| Triazole | Rigid, metabolically stable | Enhances stability, can improve efficacy | May restrict necessary flexibility | precisepeg.comnih.gov |

| Piperazine/Piperidine | Rigid, can be hydrophilic | Improves rigidity, metabolic stability, and solubility | May require more complex synthesis | precisepeg.comresearchgate.net |

| Aromatic (Phenyl) | Rigid, planar | Provides rigidity, potential for π-π stacking | Can increase hydrophobicity | precisepeg.comnih.gov |

| Linker-Free (Amino Acid) | Minimalist | Can induce stronger protein-protein interactions, superior efficacy | Not universally applicable, requires specific design | researchgate.net |

Lenalidomide Peg4 C2 Azide in Protac Engineering and Mechanistic Elucidation

Design Principles for Lenalidomide-Based PROTACs

The design of effective lenalidomide-based PROTACs is a multifactorial process that involves careful consideration of the target protein, the E3 ligase, and the linker connecting them. precisepeg.com The overarching goal is to create a heterobifunctional molecule that can efficiently induce the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase, ultimately leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. researchgate.netelifesciences.orgnih.gov

Key design principles for lenalidomide-based PROTACs include:

Selection of Target Protein Ligand: The "warhead" of the PROTAC must bind to the protein of interest (POI) with sufficient affinity and selectivity.

E3 Ligase Recruitment: Lenalidomide (B1683929) and its derivatives, such as pomalidomide (B1683931), are well-established ligands for the Cereblon (CRBN) E3 ligase. oup.comresearchgate.net Modifications to the lenalidomide core can influence neosubstrate selectivity and degradation efficiency. researchgate.netresearchgate.netnih.gov

Linker Optimization: The linker is not merely a spacer but plays a critical role in determining the efficacy of a PROTAC. precisepeg.combiochempeg.com Its length, composition, and attachment points can significantly impact the stability of the ternary complex, as well as the physicochemical properties of the PROTAC molecule. precisepeg.comnih.gov PEG linkers, like the PEG4 component in Lenalidomide-PEG4-C2-azide, are frequently used due to their ability to enhance solubility and provide flexibility. precisepeg.combiochempeg.combiochempeg.com

The assembly of a PROTAC molecule requires the conjugation of the E3 ligase ligand (in this case, a lenalidomide derivative) to a ligand for the target protein. This can be achieved through both non-covalent and covalent strategies.

Non-Covalent Conjugation:

The majority of PROTACs developed to date utilize non-covalent interactions for binding to both the target protein and the E3 ligase. The ligands are designed to fit into the binding pockets of their respective proteins, and the linker connects them. The azide (B81097) group in this compound is a key enabler of a powerful non-covalent conjugation strategy known as "click chemistry". medchemexpress.com

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole ring, linking the azide-terminated lenalidomide-PEG linker to an alkyne-functionalized target protein ligand. researchgate.nettechnologynetworks.com This method is modular, high-yielding, and compatible with a wide range of functional groups, making it ideal for the rapid synthesis of PROTAC libraries. medchemexpress.comtandfonline.com Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for click chemistry, which can be advantageous in biological systems.

Covalent Conjugation:

Covalent PROTACs are designed to form a permanent bond with the target protein. This can lead to enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets. rsc.org

Targeting Reactive Residues: Covalent PROTACs typically incorporate a reactive electrophilic "warhead" that forms a covalent bond with a nucleophilic amino acid residue (e.g., cysteine or lysine) on the surface of the target protein.

Innovative Warhead Design: Recent research has explored novel warheads, such as N-sulfonyl pyridone, which can selectively target tyrosine residues, expanding the scope of covalent PROTAC design. rsc.org

The choice between non-covalent and covalent strategies depends on the specific target protein and the desired pharmacological profile of the PROTAC.

The azide functional group in molecules like this compound is instrumental in enabling high-throughput and modular approaches to PROTAC library synthesis. tandfonline.comtandfonline.com This modularity allows for the rapid generation and screening of a large number of PROTACs with variations in the linker, E3 ligase ligand, and target protein ligand. tandfonline.com

Mix-and-Match Approach: By having a collection of azide-tagged E3 ligase ligands and alkyne-tagged target protein ligands, researchers can quickly assemble a diverse library of PROTACs using click chemistry. rsc.orgrsc.org This "plug-and-play" strategy significantly accelerates the discovery of potent and selective degraders.

Automated Synthesis Platforms: The robustness of click chemistry has facilitated the development of automated synthesis platforms for PROTAC libraries. These systems can perform reactions in multi-well plates, allowing for the parallel synthesis of hundreds or even thousands of compounds with minimal manual intervention. tandfonline.comtandfonline.com

Direct-to-Biology Screening: In some high-throughput workflows, the crude reaction mixtures from the PROTAC synthesis can be directly used in biological assays without the need for purification. tandfonline.comnih.gov This further streamlines the discovery process, enabling rapid identification of active PROTACs from large libraries.

The modularity afforded by azide tags has transformed PROTAC development from a laborious, one-at-a-time synthesis process into a highly efficient, parallelized endeavor. tandfonline.com

Advanced Molecular Mechanisms of PROTAC-Mediated Protein Degradation

The degradation of a target protein by a PROTAC is a complex, multi-step process that goes beyond simple ternary complex formation. researchgate.netresearchgate.net A deeper understanding of the molecular mechanisms involved is crucial for the rational design of more effective degraders.

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. researchgate.netacs.orgelifesciences.org The kinetics and thermodynamics of this assembly are key determinants of a PROTAC's activity.

Cooperativity: The binding of a PROTAC to one protein can either enhance (positive cooperativity) or hinder (negative cooperativity) its binding to the second protein. Positive cooperativity, where the ternary complex is more stable than the individual binary complexes, is often a hallmark of potent degraders. dundee.ac.uk

Binding Affinity and Residence Time: While high binding affinity to both the target protein and the E3 ligase is generally desirable, it is the stability and residence time of the ternary complex that are more critical for productive ubiquitination. acs.orgnih.gov Even PROTACs with relatively weak binary affinities can be effective if they induce a stable ternary complex. nih.gov

Computational Modeling: In silico techniques, such as molecular dynamics simulations, are increasingly being used to study the dynamic and thermodynamic properties of PROTAC-induced ternary complexes. elifesciences.orgacs.orgbiorxiv.orgnih.govacs.org These methods can provide insights into the preferred conformations and interaction interfaces within the complex, guiding the design of linkers that promote stable and productive orientations. elifesciences.org

| PROTAC System | Key Findings on Ternary Complex Dynamics | Reference |

| MZ1 (targeting BET bromodomains to VHL) | MZ1 tends to remain bound to VHL after the target protein dissociates, suggesting a preference for initial binding to the E3 ligase. acs.org | acs.org |

| dBET series (targeting BRD4 to CRBN) | The linker composition affects the residue-interaction networks and governs the essential motions of the entire degradation machinery, influencing ubiquitination efficiency. elifesciences.orgelifesciences.org | elifesciences.orgelifesciences.org |

| Foretinib-based p38α PROTAC | A PROTAC with micromolar binding affinity for p38α kinase can still achieve nanomolar degradation, highlighting that ternary complex stability is more critical than binary affinity. nih.gov | nih.gov |

This table is interactive. Click on the headers to sort.

The ultimate goal of a PROTAC is to trigger the ubiquitination of the target protein, marking it for degradation by the proteasome. researchgate.netresearchgate.net The dynamics of this process are a key area of investigation.

Ubiquitin Transfer Cascade: The E3 ligase, recruited by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. nih.gov

Lysine Accessibility: The orientation of the target protein within the ternary complex is crucial for presenting accessible lysine residues to the E2-ubiquitin conjugate. acs.orgelifesciences.org The linker plays a critical role in dictating this orientation.

Polyubiquitination and Proteasomal Recognition: The formation of a polyubiquitin (B1169507) chain on the target protein serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the protein. acs.org

Rigorous Characterization of Degradation Efficiency and Substrate Selectivity in Research Models

The evaluation of a PROTAC's performance requires rigorous characterization of its degradation efficiency and selectivity in relevant research models, typically cell lines. researchgate.net

Quantitative Assessment of Target Protein Knockdown in Cellular and Biochemical Assays

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantitatively assessed in cellular and biochemical assays by measuring key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). nih.govresearchgate.net The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of protein degradation achievable. nih.govdcchemicals.com

Cell-based assays are fundamental for evaluating PROTAC performance. Western blotting is a common technique used to visualize and quantify the reduction in target protein levels after treating cells with a PROTAC. researchgate.net For more comprehensive and high-throughput analysis, researchers employ techniques like time-resolved fluorescence resonance energy transfer (TR-FRET) and HiBiT lytic detection assays, which provide quantitative measurements of protein levels in a plate-based format. biorxiv.orgacs.org For instance, a study developing PROTACs for Tropomyosin receptor kinase C (TrkC) by linking a TrkC ligand to pomalidomide (a close analog of lenalidomide) estimated a DC50 in the range of 0.1–1.0 µM in Hs578t cancer cells. nih.gov

Biochemical assays, such as AlphaScreen, are used to measure the formation of the ternary complex (POI-PROTAC-E3 ligase), which is the crucial first step in the degradation process. researchgate.net The strength and stability of this complex, often influenced by cooperative interactions between the POI and the E3 ligase on the PROTAC scaffold, are critical for efficient ubiquitination and subsequent degradation. rsc.orgacs.org Surface plasmon resonance (SPR) is another powerful technique that can directly measure the binding affinities and kinetics of these interactions, providing detailed insights into the formation and dissociation rates of the ternary complex. acs.orgresearchgate.net

Table 1: Example Degradation Parameters for Lenalidomide/Pomalidomide-Based PROTACs This table contains representative data from various studies to illustrate typical quantitative assessment values.

| PROTAC Target | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Source |

|---|---|---|---|---|---|

| BET Proteins | Lenalidomide Derivative (F3C-P) | NTERA-2 | 1.9 nM | >95% | nih.gov |

| ALK | Pomalidomide Analog | SUP-M2 | ~5 nM | >90% | nih.gov |

| HDAC3 | Pomalidomide | HCT116 | 0.44 µM | 77% | researchgate.net |

| TrkC | Pomalidomide | Hs578t | 0.1-1.0 µM | N/A | nih.gov |

| CDK9 | Pomalidomide | MOLM-14 | ~30 nM | >90% | nih.gov |

Comprehensive Analysis of Off-target Degradation Profiles and Mitigating Strategies

A significant challenge in the development of PROTACs that utilize lenalidomide or its analogs (immunomodulatory drugs or IMiDs) is the potential for off-target degradation. The lenalidomide moiety itself acts as a "molecular glue," inducing the degradation of native CRBN substrates, known as neosubstrates. researchgate.netrsc.org These include transcription factors like Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1α (CK1α), as well as other zinc finger (ZF) proteins such as SALL4. researchgate.netnih.govnih.gov While the degradation of IKZF1 and IKZF3 is beneficial in treating multiple myeloma, the unintended degradation of other neosubstrates can lead to undesired biological effects. researchgate.netresearchgate.net

Global proteomics using mass spectrometry is the gold standard for comprehensively analyzing off-target degradation. nih.govbiorxiv.org This technique allows researchers to quantify changes across the entire proteome following PROTAC treatment, revealing the degradation of both the intended target and any unintended neosubstrates. For example, proteomic studies have confirmed that pomalidomide-based PROTACs can induce the degradation of several ZF proteins beyond the intended target. nih.gov

Mitigating these off-target effects is crucial for developing safer therapeutics. Key strategies include:

Structural Modification of the CRBN Ligand: Altering the chemical structure of the lenalidomide core can change its neosubstrate selectivity. Research has shown that modifications at specific positions on the phthalimide (B116566) ring of the lenalidomide molecule can reduce its ability to degrade certain off-targets. nih.govresearchgate.netnih.gov

Linker Optimization: The length, rigidity, and attachment point of the linker that connects the lenalidomide moiety to the target binder can influence the geometry of the ternary complex. oup.comnih.gov This can, in turn, affect which neosubstrates are successfully ubiquitinated, offering a handle to tune out unwanted degradation.

Exploiting Differential E3 Ligase Expression: Leveraging the fact that different E3 ligases have varying expression levels across tissues can be a strategy. If a target is in a tissue with low CRBN expression, using a PROTAC that recruits a different, more highly expressed E3 ligase (like VHL) could enhance specificity and reduce CRBN-mediated off-target effects. researchgate.net

Exploring Neo-substrate Selectivity Modulation by Lenalidomide Derivatives within PROTAC Architectures

A key finding is that modifications at the 6-position of the lenalidomide phthalimide ring are critical for controlling neosubstrate selectivity. nih.govresearchgate.net For example, research has demonstrated that a 6-fluoro lenalidomide derivative selectively induces the degradation of IKZF1, IKZF3, and CK1α (which are therapeutic targets in hematological cancers) while showing reduced degradation of SALL4, a protein associated with teratogenicity. nih.govresearchgate.net When this modified lenalidomide was incorporated into a PROTAC targeting BET proteins, the resulting molecule retained this favorable neosubstrate profile while effectively degrading the intended BET target. nih.gov

Table 2: Neosubstrate Selectivity of Lenalidomide Derivatives This table summarizes findings on how modifications to the lenalidomide core impact neosubstrate degradation, based on cellular assays.

| Lenalidomide Derivative | Key Modification | Enhanced Degradation | Reduced Degradation | Source |

|---|---|---|---|---|

| 6-fluoro lenalidomide | Fluorine at C6-position | IKZF1, IKZF3, CK1α | SALL4 | nih.govresearchgate.net |

| 6-chloro lenalidomide | Chlorine at C6-position | IKZF1 (selectively) | SALL4, PLZF | nih.gov |

| 6-bromo lenalidomide | Bromine at C6-position | Scarcely interacts with neosubstrates | IKZF1, SALL4, PLZF | nih.gov |

Dissecting Differential Substrate Engagement in the Context of Bifunctional Degraders

The ability of a PROTAC to selectively degrade the protein of interest over off-targets is fundamentally governed by the formation and stability of the ternary complex. rsc.orgnih.gov The structure of the PROTAC, including the lenalidomide derivative, the linker, and the target-binding warhead, dictates the specific protein-protein interactions that can form between the E3 ligase and the substrate within this complex. acs.orgoup.com

Differential substrate engagement arises from the concept of "cooperativity." Positive cooperativity occurs when the binding of the PROTAC to one protein (e.g., CRBN) increases its affinity for the second protein (the POI), often due to favorable new interactions at the protein-protein interface. acs.orgnih.gov These induced interactions are highly specific to the surfaces of the two proteins involved. A PROTAC might induce a highly stable ternary complex with its intended target but form only a weak or transient complex with a potential off-target neosubstrate, leading to selective degradation. acs.orgresearchgate.net

The linker plays a crucial role in this process. A shorter, more rigid linker can restrict the possible orientations of the two proteins, potentially enforcing a highly selective and stable interaction for the on-target while preventing effective complex formation with off-targets. oup.com Conversely, a longer, more flexible linker might allow for more "plasticity," enabling the degradation of multiple targets but with less specificity. oup.com Therefore, dissecting the structural and thermodynamic properties of ternary complexes is key to understanding and predicting a PROTAC's selectivity profile. rsc.org

Advanced Strategies for Enhancing Degradation Specificity and Minimizing Undesired Interactions

Building on the understanding of ternary complex formation and neosubstrate selectivity, researchers are developing advanced strategies to engineer highly specific PROTACs. The goal is to maximize on-target degradation while eliminating unwanted interactions.

Key advanced strategies include:

Rational Ligand and Linker Design: By combining structurally optimized lenalidomide derivatives with carefully designed linkers, it is possible to create PROTACs with superior selectivity. nih.govnih.gov Computational modeling and structural biology approaches, such as Rosetta, are being used to predict the structure of ternary complexes, allowing for the rational design of linkers and ligands that promote favorable on-target interactions and create steric clashes with off-targets. nih.gov

Fine-Tuning Ternary Complex Stability: The stability of the ternary complex does not always correlate directly with degradation efficiency, but its kinetics (how quickly it forms and dissociates) are critical. acs.orgresearchgate.net Modulating the linker and E3 ligase ligand can fine-tune these kinetics to favor the ubiquitination of the target protein over neosubstrates.

Developing Novel E3 Ligase Ligands: While CRBN is widely used, the human genome encodes over 600 E3 ligases. nih.govresearchgate.net Developing ligands for other E3 ligases, particularly those with tissue-specific expression, is a major goal. This would allow for the creation of PROTACs that are only active in specific cell types, dramatically increasing specificity and reducing systemic off-target effects. nih.gov

Dual-Ligand or Heterobifunctional PROTACs: Innovative architectures, such as PROTACs with two E3 ligase ligands, are being explored to potentially enhance the probability of ternary complex formation and improve degradation efficiency. researchgate.net

By employing these sophisticated strategies, the field of targeted protein degradation continues to move towards the creation of exceptionally precise medicines, a journey in which building blocks like this compound play an integral, foundational role.

Advanced Research Applications of Lenalidomide Peg4 C2 Azide As a Chemical Biology Tool

Chemical Proteomics Approaches for Unbiased Target Identification

The strategic design of Lenalidomide-PEG4-C2-azide enables its use in sophisticated chemical proteomics workflows to identify and validate the targets of novel degraders.

Rational Probe Design for Direct Binding Site Mapping

The inherent modularity of this compound allows for the rational design of chemical probes aimed at directly mapping the binding sites of newly developed degraders. By attaching a photo-affinity label or a reactive group to the terminal azide (B81097), researchers can create probes that, upon activation, covalently link the degrader to its target protein. Subsequent proteomic analysis can then pinpoint the precise location of this covalent modification, providing invaluable information about the binding interface. This approach is instrumental in understanding the molecular basis of a degrader's specificity and can guide the optimization of ligand-target interactions.

Integration with State-of-the-Art Mass Spectrometry for Comprehensive Protein Identification

When coupled with advanced mass spectrometry (MS) techniques, this compound-based probes become powerful tools for the unbiased and comprehensive identification of protein targets. In a typical workflow, a PROTAC synthesized from this building block is introduced into a cellular system. Following target engagement and degradation, quantitative proteomic methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), are employed to compare the proteome of treated versus untreated cells. This allows for the global and quantitative assessment of protein downregulation, thereby identifying the specific targets of the PROTAC. Furthermore, affinity-based proteomics, where the azide group is used to immobilize the PROTAC on a solid support, can be used to pull down the target protein and its associated complexes for subsequent MS-based identification. medchemexpress.com

Structural Biology Investigations of CRBN-Ligand-Substrate Ternary Complexes

A fundamental aspect of targeted protein degradation is the formation of a ternary complex between the E3 ligase, the degrader molecule, and the target protein. This compound has been instrumental in facilitating the structural elucidation of these crucial complexes. tenovapharma.commedchemexpress.comnih.gov

Elucidation of Molecular Interactions via Co-crystallography and Cryo-Electron Microscopy Studies

The ability to conjugate various target-binding ligands to this compound has enabled the generation of a diverse array of PROTACs suitable for structural studies. These PROTACs can then be used to form stable ternary complexes with CRBN and the target protein, which are subsequently subjected to high-resolution structural analysis by X-ray co-crystallography or cryo-electron microscopy (cryo-EM). nih.gov These techniques provide detailed atomic-level views of the protein-protein and protein-ligand interactions within the ternary complex. For instance, structural studies have revealed how the glutarimide (B196013) moiety of lenalidomide (B1683929) binds to a hydrophobic pocket in CRBN, while the linker and the target-binding ligand position the neosubstrate for ubiquitination. nih.govresearchgate.netresearchgate.net

Application of Computational Modeling and Molecular Dynamics Simulations to Predict Binding Modes

Computational modeling and molecular dynamics (MD) simulations are increasingly being used in conjunction with experimental data to understand the dynamics and energetics of ternary complex formation. Starting with a crystal structure or a cryo-EM map of a CRBN-PROTAC-target complex, MD simulations can be used to predict the binding modes of new PROTACs derived from this compound. These simulations can also shed light on the role of the linker in influencing the stability and conformation of the ternary complex, providing insights that can guide the design of more potent and selective degraders. For example, computational studies have highlighted the importance of specific hydrogen bonds and hydrophobic interactions in stabilizing the ternary complex formed by lenalidomide, CRBN, and the neosubstrate CK1α. nih.gov

Development of Innovative Degrader Formats and Advanced Technologies

Design and Synthesis of Photoactivatable Degraders and Conditional PROTACs

The ability to control the activity of therapeutic agents with spatiotemporal precision is a significant goal in chemical biology and medicine. This compound serves as a critical component in the construction of photoactivatable and conditional proteolysis-targeting chimeras (PROTACs), which offer on-demand protein degradation.

Photoactivatable PROTACs, or PHOTACs, are designed to be inactive until triggered by a specific wavelength of light. medchemexpress.com This is often achieved by incorporating a photolabile caging group on a critical functional moiety of the PROTAC. In the context of a lenalidomide-based PROTAC, this caging group can be installed on the lenalidomide core, preventing its binding to CRBN. The azide handle of this compound allows for its conjugation to a target protein ligand that has been similarly modified with a clickable alkyne group. The resulting PROTAC remains inert until irradiation with light removes the caging group, restoring the molecule's ability to bind CRBN and induce degradation of the target protein. nih.gov

One strategy involves the use of a 4,5-dimethoxy-2-nitrobenzyl (DMNB) group as the photolabile cage. nih.gov The synthesis of such a photoactivatable degrader would involve the initial synthesis of a "caged" lenalidomide derivative, which is then functionalized with the PEG4-C2-azide linker. This azide-terminated fragment can then be clicked onto an alkyne-modified ligand for the protein of interest.

Table 1: Design Principles of Photoactivatable PROTACs using a this compound scaffold

| Component | Function | Mechanism of Action |

| Lenalidomide | E3 Ligase Ligand | Recruits the cereblon (CRBN) E3 ubiquitin ligase. nih.gov |

| Photolabile Cage | Inactivating Group | Sterically hinders the binding of lenalidomide to CRBN, rendering the PROTAC inactive. nih.gov |

| PEG4-C2 Linker | Spatially-Orienting Tether | Provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and CRBN. |

| Azide Group | Conjugation Handle | Enables covalent linkage to a target protein ligand via click chemistry. biorxiv.org |

| Target Protein Ligand | Warhead | Binds specifically to the protein of interest, bringing it into proximity with the E3 ligase for ubiquitination and subsequent degradation. nih.gov |

Conditional PROTACs represent another layer of control, where degradation is dependent on the presence of a specific cellular signal or condition, such as hypoxia. nih.gov By incorporating a hypoxia-sensitive group into the structure of the CRBN ligand, researchers can design PROTACs that are only active in the hypoxic microenvironment of tumors. The synthesis of these molecules would follow a similar modular approach, where the azide group of this compound facilitates the final assembly of the bifunctional degrader.

Engineering Bifunctional Molecules for Protein Sequestration and Functional Modulation

Beyond targeted protein degradation, the principles of bifunctional molecule design can be adapted for other modes of protein regulation, such as sequestration and functional modulation. This compound provides a versatile platform for the creation of such tools.

Protein sequestration aims to physically isolate a target protein from its normal cellular environment, thereby inhibiting its function. A bifunctional molecule for this purpose could be synthesized by conjugating this compound to a ligand that targets a specific subcellular compartment or a large, immobile cellular structure. Upon binding to both the target protein and the "anchor," the bifunctional molecule effectively sequesters the target protein, preventing it from interacting with its usual binding partners or substrates.

Furthermore, the recruitment of CRBN does not always lead to degradation. Research has shown that lenalidomide can stabilize the interaction between CRBN and certain proteins without inducing their degradation. biorxiv.orgchemrxiv.org This observation opens the door to the design of bifunctional molecules that act as "molecular glues" to promote or stabilize protein-protein interactions (PPIs) in a controlled manner. chemrxiv.orgdundee.ac.uknih.gov

By conjugating this compound to a ligand for a specific protein of interest, it is possible to create a molecule that induces the formation of a ternary complex between the target protein, CRBN, and the bifunctional molecule. This induced proximity could allosterically modulate the function of the target protein or bring it into contact with other proteins, leading to novel cellular outcomes independent of degradation. For instance, this strategy could be employed to recruit an enzyme to a specific substrate or to co-localize two signaling proteins to initiate a downstream pathway.

Table 2: Applications of this compound in Non-Degradative Functional Modulation

| Application | Design Strategy | Desired Outcome |

| Protein Sequestration | Conjugation of this compound to a ligand for a subcellular anchor. | Inhibition of target protein function through physical isolation. |

| PPI Stabilization | Conjugation of this compound to a ligand for a protein of interest to induce a stable ternary complex with CRBN. | Allosteric modulation of target protein activity or creation of a novel protein complex. chemrxiv.orgnih.gov |

| Enzyme Recruitment | Conjugation of this compound to a substrate-mimetic ligand. | Bringing an enzyme (recruited via CRBN) into close proximity with its substrate to enhance a specific post-translational modification. |

Q & A

Basic Research Questions

Q. What are the standard protocols for conjugating Lenalidomide-PEG4-C2-azide to biomolecules using click chemistry?

- Methodological Answer : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regiospecific reaction for 1,4-substituted triazole formation. Terminal alkynes (e.g., DBCO-modified proteins) react with the azide group on this compound under mild conditions (room temperature, aqueous/organic solvent mixtures). Optimize copper source (e.g., CuSO₄ with sodium ascorbate) and reaction time (typically 1–4 hours) to achieve >95% conversion .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ reversed-phase HPLC with UV detection (λ = 254–280 nm) and mass spectrometry (LC-MS) to confirm molecular weight and detect impurities. Compare retention times and fragmentation patterns against reference standards. For PEG chain integrity, use ¹H NMR to verify ethylene oxide proton signals (δ = 3.5–3.7 ppm) .

Q. What are the recommended storage conditions for this compound?

- Methodological Answer : Store lyophilized or in solution at –20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles. For aqueous solutions, add cryoprotectants (e.g., 10% trehalose) to prevent PEG hydrolysis .

Advanced Research Questions

Q. How can researchers address variability in reaction yields during conjugation to target proteins?

- Methodological Answer :

Optimize stoichiometry : Use a 1.5–2.0 molar excess of this compound relative to the alkyne-modified biomolecule.

Assess steric hindrance : Introduce flexible linkers (e.g., additional PEG units) if conjugation efficiency is low.

Monitor copper toxicity : For sensitive proteins (e.g., enzymes), test copper-chelating agents (e.g., BSA) or alternative catalysts (e.g., ruthenium-based) .

Q. What experimental designs are critical for evaluating the pharmacological activity of this compound conjugates in vitro?

- Methodological Answer :

- Dose-response assays : Titrate conjugate concentrations (1 nM–10 µM) in cell lines expressing CRBN (e.g., MM.1S multiple myeloma cells).

- Control experiments : Compare against unconjugated lenalidomide to isolate PEG4-C2-azide effects.

- Biomarker analysis : Measure degradation of IKZF1/3 via Western blot or ubiquitination assays .

Q. How should researchers resolve discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?

- Methodological Answer :

Non-compartmental PK analysis : Calculate AUC, Cₘₐₓ, and t₁/₂ using plasma concentration-time curves.

Species-specific factors : Adjust for differences in metabolic enzymes (e.g., cytochrome P450 isoforms) using liver microsome assays.

Population PK modeling : Incorporate covariates like body weight and renal clearance (Cockcroft-Gault equation) to refine predictions .

Q. What strategies mitigate aggregation or solubility issues in aqueous formulations of this compound?

- Methodological Answer :

- Co-solvent systems : Use 5–10% DMSO or ethanol to enhance solubility.

- Surfactant screening : Test poloxamers (e.g., Pluronic F-68) or cyclodextrins for stabilization.

- Dynamic light scattering (DLS) : Monitor particle size distribution to detect aggregates .

Data Analysis and Contradiction Management

Q. How can researchers validate conflicting results in target engagement assays?

- Methodological Answer :

Orthogonal assays : Combine SPR (surface plasmon resonance) for binding kinetics with cellular thermal shift assays (CETSA) for target stabilization.

Negative controls : Use CRBN-knockout cell lines to confirm specificity.

Meta-analysis : Cross-reference with published datasets on lenalidomide analogs (e.g., pomalidomide-PEG4 conjugates) .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

- Methodological Answer :

- Non-linear regression : Fit data to a sigmoidal dose-response model (e.g., Hill equation) to calculate IC₅₀ values.

- ANOVA with post-hoc tests : Compare treatment groups using Tukey’s HSD for multiple comparisons.

- Kaplan-Meier survival analysis : For in vivo efficacy studies, assess time-to-progression (TTP) with log-rank tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。